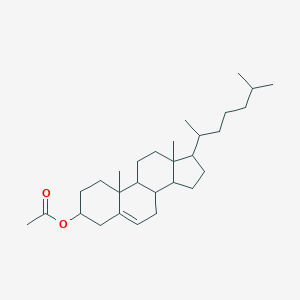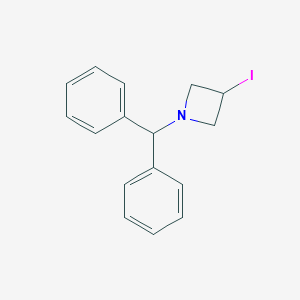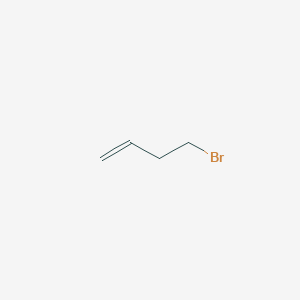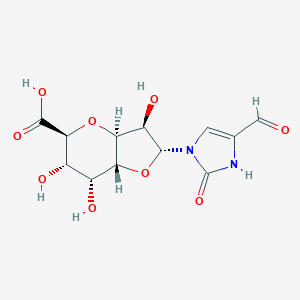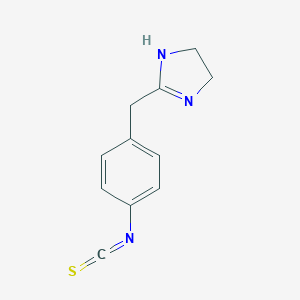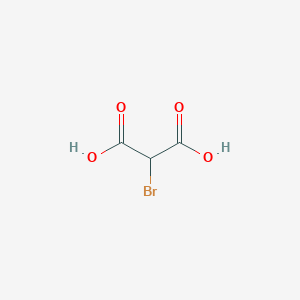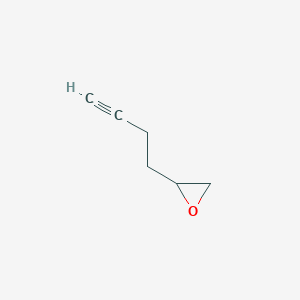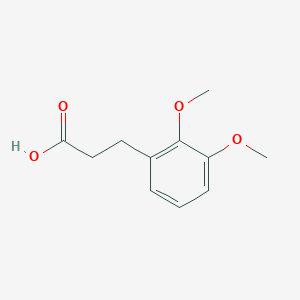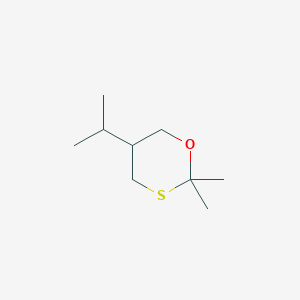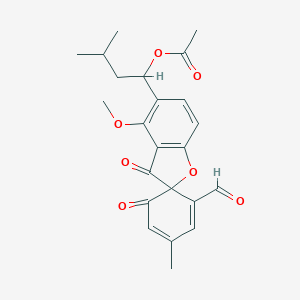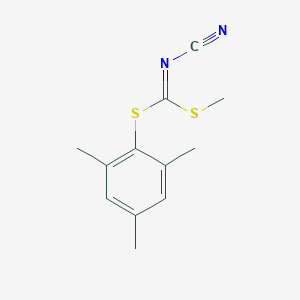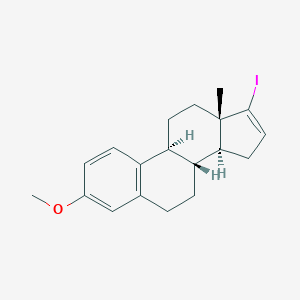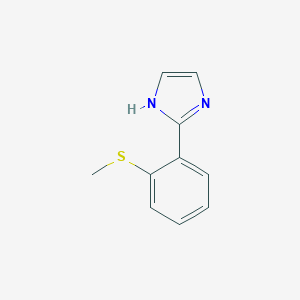![molecular formula C9H16N2O2 B139298 Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 142345-53-7](/img/structure/B139298.png)
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, also known as MMHPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MMHPP is a cyclic amine that contains a pyrrole ring and a carboxylate functional group. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, but it has been suggested that this compound acts as an antioxidant and anti-inflammatory agent. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
生化和生理效应
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can protect cells from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
实验室实验的优点和局限性
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several advantages for lab experiments, including its high yield and purity, its potential as a neuroprotective and anticancer agent, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to using Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in lab experiments. For example, the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, and more research is needed to determine its potential side effects and toxicity.
未来方向
There are several future directions for Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate research. One direction is to further investigate the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is to explore the potential of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as a neuroprotective and anticancer agent. Additionally, more research is needed to determine the potential side effects and toxicity of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Overall, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has the potential to be a valuable compound for scientific research and drug discovery.
合成方法
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be synthesized using different methods, including the one-pot reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a palladium catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a Lewis acid catalyst. The reaction yields Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as the major product with high yield and purity.
科学研究应用
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has potential applications in scientific research, particularly in drug discovery and development. This compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Furthermore, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
142345-53-7 |
|---|---|
产品名称 |
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
methyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-3-7-5-11(6-8(7)10)9(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
LWTNWOLPOAUUJP-UHFFFAOYSA-N |
SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
规范 SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
同义词 |
Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-1-methyl-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



